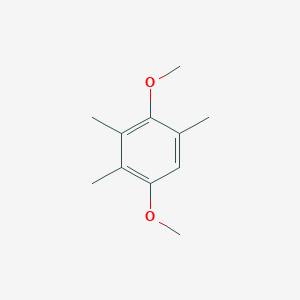
1,4-Dimethoxy-2,3,5-trimethylbenzene
Übersicht
Beschreibung
1,4-Dimethoxy-2,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and three methyl groups (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the methylation of 1,4-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethoxy-2,3,5-trimethyl-benzene may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride (AlCl3) can be employed in Friedel-Crafts alkylation reactions to introduce the methyl groups onto the benzene ring. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of 1,4-dimethoxy-2,3,5-trimethyl-benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
1,3,5-Trimethoxybenzene: Contains three methoxy groups, leading to variations in chemical behavior.
2,4,6-Trimethylbenzene: Lacks the methoxy groups, affecting its solubility and reactivity.
Uniqueness
1,4-Dimethoxy-2,3,5-trimethylbenzene is unique due to the combination of methoxy and methyl groups, which confer specific electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
4537-09-1 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1,4-dimethoxy-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)8(2)9(3)11(7)13-5/h6H,1-5H3 |
InChI-Schlüssel |
GZZYDSKWJOBDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














